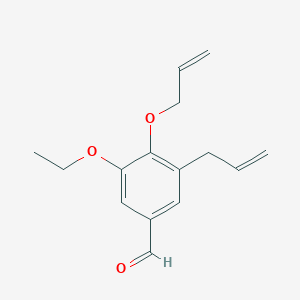

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

Description

Foundational Context within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a class of organic compounds that are fundamental to various chemical synthesis processes. wisdomlib.org They are characterized by a benzene (B151609) ring attached to a formyl group, with additional atoms or groups modifying the ring. wisdomlib.org These substitutions influence the molecule's electronic properties and reactivity, making them versatile building blocks for creating more complex molecules. acs.orgnih.gov

Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. wisdomlib.orgnumberanalytics.com They are known to react with various derivatives to form Schiff bases and chalcones, showcasing their adaptability in organic chemistry. wisdomlib.org The specific nature and position of the substituent groups on the benzaldehyde structure dictate its chemical behavior and potential applications, ranging from increasing the oxygen affinity of human hemoglobin to serving as precursors for radiolabeled tracers in medical imaging. nih.govresearchgate.net

Significance of Allylic and Ether Functionalization in Aromatic Systems

The presence of both allylic and ether functional groups on 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde imparts distinct chemical properties.

Aromatic Ethers: An aromatic ether consists of an ether group (R-O-R') attached to an aromatic ring. numberanalytics.com The oxygen atom's lone pair of electrons can conjugate with the aromatic ring, influencing the system's reactivity. libretexts.org Aromatic ethers are generally stable but can undergo reactions like electrophilic aromatic substitution and cleavage of the ether linkage under specific conditions. numberanalytics.comnumberanalytics.com The alkoxy group (-OR) in aromatic ethers directs incoming electrophiles to the ortho and para positions on the aromatic ring. byjus.com This directive effect is crucial in synthesizing specifically substituted aromatic compounds. byjus.com

Allylic Functionalization: The allyl group (CH₂=CH-CH₂-) is significant in organic synthesis because the carbon adjacent to the double bond, known as the allylic carbon, exhibits enhanced reactivity. youtube.com This heightened reactivity allows for direct functionalization, making alkenes versatile agents for forming diverse chemical bonds and rapidly creating complex molecular structures from simple starting materials. researchgate.net Reactions at the allylic position are often facilitated by the formation of stable intermediates, such as allylic radicals or cations, due to resonance stabilization. youtube.com This unique stability makes allylic C-H bonds prime targets for functionalization in the synthesis of complex molecules. rsc.orgresearchgate.net

The combination of these functional groups in a single molecule offers a platform for a wide range of chemical transformations, including oxidation or reduction of the aldehyde group and substitution reactions involving the allyl and allyloxy groups.

Scope and Research Objectives for this compound

Current research on this compound is focused on leveraging its distinct structural features for advanced organic synthesis. The primary objective is to utilize this compound as a versatile intermediate for constructing more complex molecules. Its unique combination of an aldehyde, two allyl groups, and an ethoxy group allows for a variety of functionalizations.

A key area of investigation involves the Claisen rearrangement, a reaction where an aryl allyl ether rearranges to form an allyl-substituted phenol (B47542) upon heating. chemicalbook.com For instance, the related compound 4-allyloxy-3-methoxybenzaldehyde undergoes a microwave-assisted Claisen rearrangement to yield 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941) with high efficiency. chemicalbook.com This suggests that the allyloxy group in this compound could be similarly rearranged to introduce another allyl group onto the benzene ring, further increasing its molecular complexity and synthetic potential.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and a structurally similar compound for comparison.

| Property | This compound | 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde |

| CAS Number | 915920-67-1 | 861528-78-1 |

| Molecular Formula | C15H18O3 | C14H16O3 |

| Molecular Weight | 246.30 g/mol | 232.27 g/mol |

| Class | Aryls, Ethers, Aldehydes | Aryls, Ethers, Aldehydes |

Data for the methoxy (B1213986) analog is provided for comparative context. epa.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCZHNODHHLSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC=C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406356 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-67-1 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

Strategic Retrosynthetic Approaches to the Compound

A primary retrosynthetic analysis of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde suggests a convergent synthesis strategy. The target molecule can be disconnected at the C3-allyl bond and the C4-allyloxy bond. This approach points to a key intermediate, a tri-substituted benzaldehyde (B42025), which can be functionalized in the final steps of the synthesis.

A plausible retrosynthetic pathway begins with the disconnection of the two allyl groups. The C-allyl group at the 3-position can be envisioned as arising from a Claisen rearrangement of an allyloxy precursor. The O-allyl group at the 4-position can be installed via a Williamson ether synthesis. This leads back to a key intermediate, 3-allyl-4-hydroxy-5-ethoxybenzaldehyde.

Further disconnection of the C-allyl group from this intermediate via a retro-Claisen rearrangement points to 4-(allyloxy)-3-ethoxybenzaldehyde (B1273468). This intermediate, in turn, can be derived from a precursor with two hydroxyl groups, such as 3-ethoxy-4,5-dihydroxybenzaldehyde (B3054817), through selective allylation. The ethoxy group itself can be introduced via regioselective ethoxylation of a trihydroxybenzaldehyde precursor like 3,4,5-trihydroxybenzaldehyde (B28275) (gallic aldehyde).

An alternative strategy involves the direct C-allylation of a suitably protected and ethoxylated benzaldehyde derivative. This would bypass the Claisen rearrangement but would require careful control of the regioselectivity of the C-H functionalization.

Regioselective Functionalization of Benzaldehyde Precursors

The regioselective functionalization of benzaldehyde precursors is crucial for the efficient synthesis of this compound. This involves the selective introduction of the allyl and ethoxy groups onto the aromatic ring.

Selective Allylation Reactions of Phenolic Hydroxyls

The selective allylation of phenolic hydroxyl groups is a key step in the synthesis of the target compound. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, allyl bromide.

In the context of a dihydroxybenzaldehyde precursor, such as 3,4-dihydroxybenzaldehyde (B13553), the regioselectivity of the allylation is influenced by the relative acidity of the two phenolic protons. The hydroxyl group at the 4-position is generally more acidic due to resonance stabilization of the corresponding phenoxide by the para-aldehyde group. This facilitates its selective deprotonation and subsequent allylation. Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde have shown that the 4-hydroxyl group can be selectively alkylated with allyl bromide in the presence of a mild base like sodium bicarbonate in DMF, affording 4-allyloxy-3-hydroxybenzaldehyde in good yield. youtube.com

Table 1: Regioselective O-Allylation of 3,4-Dihydroxybenzaldehyde

| Reactant | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Allyl bromide | NaHCO₃ | DMF | 40 | 72 | youtube.com |

Directed Ethoxylation and Alkylation Techniques

The introduction of the ethoxy group at the 5-position requires a directed ethoxylation strategy. Starting from a precursor such as 3,4,5-trihydroxybenzaldehyde, regioselective ethoxylation can be challenging due to the similar reactivity of the hydroxyl groups. One approach involves the use of protecting groups to differentiate the hydroxyls. For instance, the 4-hydroxyl group could be selectively protected, followed by ethoxylation of the remaining hydroxyls and subsequent deprotection.

Alternatively, the inherent differences in the electronic environment of the hydroxyl groups can be exploited. In 3,4,5-trihydroxybenzaldehyde, the hydroxyl groups at the 3- and 5-positions are electronically equivalent. Selective mono-ethoxylation to yield 3-ethoxy-4,5-dihydroxybenzaldehyde would be a key step. This can be achieved by carefully controlling the stoichiometry of the base and the ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a Williamson ether synthesis. The slightly different steric environments may also play a role in directing the ethoxylation.

Introduction of the Allyl Moiety via Rearrangement or Direct Alkylation

The introduction of the allyl group at the 3-position of the benzaldehyde ring can be accomplished through two main strategies: a Claisen rearrangement or direct C-alkylation.

The Claisen rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that occurs when an allyl aryl ether is heated. organic-chemistry.orgresearchgate.net In a key synthetic step analogous to the synthesis of the target molecule, 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) undergoes a thermal Claisen rearrangement to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde in high yield. masterorganicchemistry.com This reaction proceeds through a concerted mechanism, leading to the specific ortho-allylation of the phenol. It is expected that 4-(allyloxy)-3-ethoxybenzaldehyde would undergo a similar rearrangement to produce 3-allyl-4-hydroxy-5-ethoxybenzaldehyde.

Table 2: Claisen Rearrangement of 4-(Allyloxy)-3-methoxybenzaldehyde

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(Allyloxy)-3-methoxybenzaldehyde | N-Methyl-2-pyrrolidone | 200 | 3 | 92 | masterorganicchemistry.com |

Direct alkylation of a phenol offers an alternative route to the C-allyl group. This typically involves an electrophilic aromatic substitution-type reaction. While O-allylation is often the kinetically favored product, C-allylation can be promoted under certain conditions. For instance, some metal catalysts can facilitate the direct ortho-allylation of phenols. mcmaster.ca Alumina has been shown to direct the ortho-allylation of phenols, providing a regioselective method for C-C bond formation. mcmaster.ca

Catalytic Transformations for Advanced Synthesis

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes for the functionalization of aromatic rings.

Palladium-Catalyzed Allylic Functionalization

Palladium-catalyzed reactions are versatile tools for C-C bond formation. In the context of synthesizing this compound, palladium catalysis could be employed for the direct ortho-allylation of a phenolic precursor. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, typically involves the reaction of an allylic electrophile with a soft nucleophile. wikipedia.org While phenols can be O-allylated under these conditions, C-allylation is also possible.

More direct C-H activation strategies have been developed for the palladium-catalyzed allylation of aromatic compounds. These methods can offer high regioselectivity, often directed by a functional group on the aromatic ring. For phenols, the hydroxyl group itself can act as a directing group, favoring functionalization at the ortho position. reddit.com Palladium catalysts can activate a C-H bond ortho to the phenolic hydroxyl group, leading to the formation of a palladacycle intermediate, which can then react with an allylating agent to install the allyl group. While specific examples for the direct palladium-catalyzed allylation of a 3-ethoxy-4-hydroxybenzaldehyde (B1662144) are not prevalent, the general methodology for ortho-C-H functionalization of phenols suggests this as a viable, albeit more complex, synthetic route. mcmaster.careddit.com

Claisen Rearrangement Strategies (e.g., from 4-allyloxybenzaldehydes)

The aromatic Claisen rearrangement is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.org It is a -sigmatropic rearrangement where an aryl allyl ether is thermally converted into an ortho-allyl phenol. organic-chemistry.org This reaction is fundamental for introducing allyl groups onto an aromatic ring with high regioselectivity.

The synthesis of this compound via a Claisen rearrangement strategy would logically start from a precursor like 4-(allyloxy)-3-ethoxybenzaldehyde. The key transformation involves the thermal rearrangement of the allyl group from the ether oxygen to the C3 position of the benzene (B151609) ring. This process is typically followed by a tautomerization step that restores the aromaticity of the ring, yielding an intermediate 3-allyl-5-ethoxy-4-hydroxybenzaldehyde. The final step would then be a standard Williamson ether synthesis, where the newly formed phenolic hydroxyl group is alkylated with an allyl halide (e.g., allyl bromide) to yield the target product, this compound. mdpi.com

A closely related, documented example is the microwave-assisted synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde from 4-allyloxy-3-methoxybenzaldehyde. chemicalbook.com In this procedure, the starting ether is heated in N-methylpyrrolidone (NMP) at 200 °C for 3 hours, resulting in a high yield (92%) of the rearranged product. chemicalbook.com This demonstrates the viability of the Claisen rearrangement for creating the core 3-allyl-4-hydroxybenzaldehyde (B1275283) structure.

Table 1: Claisen Rearrangement Reaction Parameters for a Model Compound

| Starting Material | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-allyloxy-3-methoxybenzaldehyde | 3-allyl-4-hydroxy-5-methoxybenzaldehyde | Microwave, 200 °C, 3h, NMP | 92% | chemicalbook.com |

Organocatalytic and Metal-Mediated Approaches (e.g., Organoboron Chemistry)

While the Claisen rearrangement is a classic thermal process, modern catalysis offers milder and potentially more versatile alternatives. Organocatalytic and metal-mediated reactions are at the forefront of this evolution, enabling transformations under less harsh conditions.

In the context of synthesizing the target compound, metal-mediated C-H activation and allylation of a phenol precursor represents a plausible alternative strategy. Transition metals such as palladium, rhodium, or iridium can catalyze the direct introduction of an allyl group into the C-H bond ortho to a hydroxyl group, bypassing the need for the pre-formation of an allyl ether and high-temperature rearrangement.

Organoboron chemistry, in particular, has emerged as a powerful tool for C-C bond formation. Asymmetric allylation of imines using allylboronic acids in the presence of BINOL-derived organocatalysts has been successfully demonstrated for the synthesis of chiral amines. nih.gov While this specific application is for imines, it highlights the potential of organoboron reagents in catalytic C-C bond-forming reactions. The development of a similar protocol for the direct allylation of substituted phenols or benzaldehydes using organoboron reagents could provide a novel and efficient route to this compound, though specific examples for this substrate are not yet widely reported.

Modern Synthetic Enhancements

Recent advancements in synthetic methodology focus on improving reaction efficiency, reducing environmental impact, and simplifying experimental procedures. Microwave-assisted synthesis and green chemistry principles are central to these enhancements.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. researchgate.netrasayanjournal.co.in Uncatalyzed Claisen rearrangements, which traditionally require prolonged heating at high temperatures, are particularly amenable to microwave assistance. nih.gov

The use of microwave heating can shorten reaction times for Claisen rearrangements from hours to minutes. nih.gov For instance, the microwave-assisted rearrangement of 8-allyloxyphenanthridines proceeds with excellent regioselectivity and in high yields, demonstrating the effectiveness of this technique. nih.gov Studies on the rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene show that while microwaves primarily offer a thermal effect, they can sometimes influence byproduct formation. rsc.orgresearchgate.net The efficiency of microwave heating can be enhanced by using polar solvents or adding salts that increase the absorption of microwave energy by the reaction mixture. eurekaselect.com

Table 2: Comparison of Conventional vs. Microwave Heating for Claisen Rearrangement

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Aromatic Claisen Rearrangement | Conventional (Oil Bath) | Several hours to >24 hours | Traditional, well-established | rsc.org |

| Aromatic Claisen Rearrangement | Microwave Irradiation | Minutes to a few hours | Rapid heating, reduced time, often higher yield | chemicalbook.comnih.gov |

Solvent-Free and Green Chemistry Considerations

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com This approach is increasingly important in both academic and industrial synthesis.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. Microwave-assisted organic synthesis is often performed under solvent-free conditions, which further enhances its green credentials. rasayanjournal.co.innih.govrsc.org For the synthesis of this compound, a solvent-free Claisen rearrangement under microwave irradiation could be an ideal green approach, minimizing waste and energy consumption.

Other green chemistry strategies include the use of non-toxic, biodegradable, and readily available catalysts and solvents. rsc.org For example, recent research has explored using lemon juice, a natural and biodegradable acid catalyst, for the synthesis of heterocyclic compounds. rsc.org While not directly applied to the Claisen rearrangement, this highlights a trend towards using environmentally benign reagents. The use of water as a solvent, where feasible, is another cornerstone of green synthetic chemistry. researchgate.net Applying these principles to the synthesis of the target compound would involve exploring solvent-free conditions, utilizing energy-efficient microwave heating, and sourcing starting materials from renewable feedstocks where possible. iastate.edu

Mechanistic Investigations of Chemical Reactions Involving 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a primary site of reactivity in 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, participating in a variety of transformations including oxidation, reduction, condensation, and nucleophilic addition. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating ethoxy and allyloxy groups, modulates the reactivity of the carbonyl carbon.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Allyl-4-(allyloxy)-5-ethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed.

The mechanism typically involves the formation of a hydrated aldehyde intermediate (a geminal diol) in the presence of water. The oxidizing agent then removes the hydrogen atom from the carbonyl carbon of this intermediate. For instance, with permanganate, the reaction proceeds through a cyclic manganate (B1198562) ester intermediate which then collapses to form the carboxylate and a reduced manganese species.

Table 1: Common Oxidizing Agents and Products

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Allyl-4-(allyloxy)-5-ethoxybenzoic acid | Basic aqueous solution, followed by acidification |

| Chromium Trioxide (CrO₃) / Jones Reagent | 3-Allyl-4-(allyloxy)-5-ethoxybenzoic acid | Acetone, sulfuric acid |

This interactive table is based on established oxidation reactions of aromatic aldehydes.

The aldehyde can be selectively reduced to a primary alcohol, [3-Allyl-4-(allyloxy)-5-ethoxyphenyl]methanol, without affecting the double bonds of the allyl groups. This selectivity is a key consideration in synthetic strategies involving this molecule.

Hydride reagents are commonly used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over other reducible functional groups like esters or alkenes. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but can also be used under controlled conditions.

The mechanism of reduction by hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This addition forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product.

Table 2: Selective Reduction Methods

| Reducing Agent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | [3-Allyl-4-(allyloxy)-5-ethoxyphenyl]methanol | High selectivity for the aldehyde over the allyl groups. |

| Lithium Aluminum Hydride (LiAlH₄) | [3-Allyl-4-(allyloxy)-5-ethoxyphenyl]methanol | Highly effective, but less selective than NaBH₄; requires careful temperature control. |

This interactive table summarizes common methods for the selective reduction of aromatic aldehydes.

As an aromatic aldehyde lacking α-hydrogens, this compound is an ideal substrate for crossed aldol (B89426) or Claisen-Schmidt condensations. wikipedia.org In this reaction, it condenses with an enolizable ketone or aldehyde in the presence of a base (like sodium hydroxide) or acid catalyst. wikipedia.orgnih.gov

The mechanism begins with the deprotonation of the α-carbon of the reaction partner (e.g., a ketone like acetone) by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated carbonyl compound, often known as a chalcone (B49325) derivative. researchgate.net

Example: Claisen-Schmidt Condensation with Acetone

Reactants : this compound and Acetone

Catalyst : Sodium Hydroxide (NaOH)

Product : An α,β-unsaturated ketone (chalcone analog)

This reaction is significant for creating larger molecules with extended conjugation, which are often of interest in materials science and medicinal chemistry. nih.gov

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Grignard Reaction : Organometallic reagents, such as Grignard reagents (R-MgBr), readily add to the aldehyde. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol.

Wittig Reaction : The Wittig reaction provides a method to convert the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

The aldehyde group can react with various nucleophiles, and its reactivity is influenced by the electron-donating substituents on the aromatic ring.

Transformations of the Allylic Moieties

The two allylic groups—the C-allyl and the O-allyl (allyloxy)—provide additional sites for chemical modification, primarily through reactions at their carbon-carbon double bonds.

The π-bonds of the allyl groups can undergo both electrophilic and radical addition reactions.

Electrophilic Addition : The double bonds can react with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms. The electron-donating nature of the benzene ring can influence the stability of intermediates.

Radical Addition : In the presence of a radical initiator (like peroxides), HBr can add to the allyl double bonds in an anti-Markovnikov fashion. Radical addition reactions can also be initiated with other radical species, expanding the synthetic utility of these functional groups. mdpi.com For example, radical additions of substituted benzaldehydes with various allyl esters have been reported, suggesting a pathway for further functionalization. mdpi.com

Additionally, the allyloxy group can undergo a Claisen rearrangement. This pericyclic reaction typically requires heating and results in the migration of the allyl group from the oxygen atom to the ortho position on the benzene ring, forming a new C-C bond.

Pericyclic Reactions (e.g., Claisen Rearrangements within the molecule or derivatives)

The presence of an aryl allyl ether moiety within this compound makes it a prime candidate for the Claisen rearrangement, a powerful chemspeed.comchemspeed.com-sigmatropic shift that forms a new C-C bond. When heated, the 4-allyloxy group can rearrange to an ortho position on the benzene ring. Given that the C3 position is already substituted with an allyl group, the rearrangement would be directed to the C5 position.

However, the most common and mechanistically studied transformation is the rearrangement of the parent aryl allyl ether to form the ortho-allyl phenol (B47542). For a closely related compound, 4-allyloxy-3-methoxybenzaldehyde, heating in N-methylpyrrolidone (NMP) at 200°C induces a Claisen rearrangement to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde. This transformation proceeds through a concerted, cyclic, six-electron transition state, characteristic of pericyclic reactions.

Should a derivative of this compound undergo this rearrangement, the reaction would proceed as follows:

chemspeed.comchemspeed.com-Sigmatropic Shift: The allyl group attached to the ether oxygen migrates to the ortho position (C5) of the benzene ring. This is a concerted process involving the simultaneous breaking of the C-O bond and formation of a new C-C bond.

Tautomerization: The immediate product of the rearrangement is a non-aromatic dienone intermediate. This intermediate rapidly tautomerizes to restore the aromaticity of the benzene ring, resulting in the formation of a new phenolic hydroxyl group.

This rearrangement is a foundational method for the synthesis of ortho-allyl phenols from aryl allyl ethers. In cases where both ortho positions are blocked, a subsequent Cope rearrangement can lead to the formation of a para-substituted product, although this requires higher activation energy.

| Feature | Description | Relevance to the Subject Compound |

|---|---|---|

| Reaction Type | chemspeed.comchemspeed.com-Sigmatropic Rearrangement | The 4-(allyloxy) group is capable of undergoing this rearrangement. |

| Key Transformation | Aryl Allyl Ether → Ortho-Allyl Phenol | Cleavage of the C4-O bond and formation of a new C5-C bond, followed by tautomerization to yield a phenol at C4. |

| Intermediate | Cyclic, non-aromatic dienone | A transient species that rapidly tautomerizes to restore aromaticity. |

| Typical Conditions | Thermal (high temperatures, e.g., >180°C) or Lewis acid catalysis | Heating in a high-boiling solvent like NMP or using catalysts like BF3-etherate can facilitate the reaction. |

Transition Metal-Catalyzed Coupling Reactions (e.g., involving the allyl group)

The two allyl groups in this compound are reactive handles for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for constructing complex carbon skeletons.

Allyl-Allyl Cross-Coupling: A significant application is the direct construction of 1,5-dienes through allyl-allyl cross-coupling. This reaction can be catalyzed by a range of transition metals, including palladium, nickel, copper, and iridium. In the context of the subject molecule, an intermolecular coupling with another allylic partner or an intramolecular coupling between the two existing allyl groups could be envisioned, although the latter would be sterically challenging. The mechanism typically involves the formation of a π-allyl metal complex from one of the allyl groups, which then undergoes reductive elimination with another allylic partner. Control of regioselectivity (linear vs. branched products) is a key challenge in these reactions.

Coupling with the Aldehyde Group: The benzaldehyde (B42025) functionality can also participate in transition-metal-catalyzed reactions. By converting the aldehyde to its corresponding N-tosylhydrazone, it can be used in carbene-based cross-coupling reactions. This significantly expands the synthetic utility of the aldehyde group beyond traditional carbonyl chemistry.

| Reaction Type | Catalyst System (Examples) | Potential Product Type | Reactive Site on Subject Compound |

|---|---|---|---|

| Allyl-Allyl Coupling | Pd, Ni, Cu, Ir complexes | 1,5-dienes | C3-allyl and C4-allyloxy groups |

| Aryl-Allyl Coupling | Palladium complexes | Allylbenzene derivatives | C3-allyl and C4-allyloxy groups |

| Carbene Coupling | Various transition metals | Substituted styrenes, cyclopropanes | Aldehyde (via N-tosylhydrazone) |

Cyclization Cascades for Ring Formation (e.g., Chromanone Derivatives)

Derivatives of this compound, specifically those belonging to the class of 2-(allyloxy)arylaldehydes, are excellent precursors for the synthesis of chroman-4-one derivatives through cascade radical cyclization. This transformation is a powerful method for building complex heterocyclic frameworks in a single step.

The general mechanism involves the following key steps:

Radical Generation: An acyl radical is generated in situ from the aldehyde group. This can be achieved using various radical initiators.

Intramolecular Cyclization: The acyl radical undergoes an intramolecular addition onto the alkene of the adjacent allyloxy group. This cyclization forms a new five- or six-membered ring.

Coupling/Termination: The resulting radical intermediate can then be trapped by another radical species in the reaction medium (a process known as radical-radical cross-coupling) or undergo other termination pathways to yield the final, stable chroman-4-one product.

This methodology allows for the direct synthesis of functionalized chroman-4-ones, which are important structural motifs in many bioactive compounds. A variety of functional groups, such as phosphonates, azides, and hydroxyl groups, can be introduced at the C3 position of the chromanone ring depending on the specific radical species used to initiate or terminate the cascade.

Cleavage and Derivatization of Ether Linkages

The allyloxy group at the C4 position is an allyl ether, which can function as a protecting group for the phenolic hydroxyl. Its cleavage to reveal the free phenol is a crucial synthetic transformation. This deprotection can be accomplished under mild conditions using various transition metal catalysts.

Several catalytic systems are effective for this purpose:

Palladium Catalysts: Palladium(0) complexes, such as Pd(PPh₃)₄, are widely used. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile to release the phenoxide. acsgcipr.org Mildly basic conditions can selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.org

Rhodium and Ruthenium Catalysts: Rhodium complexes can mediate allyl ether cleavage via double bond migration to form a vinyl ether, which is then readily hydrolyzed. acsgcipr.org Ruthenium-based catalysts have also been developed for the efficient cleavage of allyloxy bonds under mild conditions, often without the need for additional nucleophiles. chemspeed.comacs.org

Nickel Catalysts: Nickel-catalyzed systems, often in combination with a Brønsted acid, can deallylate O-allyl groups through a double-bond migration followed by hydrolysis of the resulting enol ether. organic-chemistry.org

These methods offer high selectivity and are compatible with a wide range of other functional groups, making the allyl ether a versatile protecting group in multistep synthesis. organic-chemistry.orgacsgcipr.org

Polymerization Aspects and Formation of Conjugated Systems

Monomer Applications in Polymer Synthesis

Monomers containing allyl groups, such as this compound, can be used in polymer synthesis. However, allyl monomers generally exhibit slow polymerization rates and tend to yield polymers of low molecular weight or oligomers. This is often attributed to degradative chain transfer involving the abstraction of an allylic hydrogen, which forms a stable, less reactive allylic radical.

Despite this, the molecule could serve as a functional comonomer, introducing its specific chemical properties into a larger polymer chain. The presence of two allyl groups offers the potential for cross-linking, which could be utilized in the formation of thermoset resins. For instance, the allylated monomer could participate in free-radical thiol-ene polymerization to form crosslinked films, a concept demonstrated with other allylated phenol derivatives. rsc.org

Oxidative Polymerization Investigations

Oxidative polymerization is a key method for synthesizing polymers from phenolic compounds. kyoto-u.ac.jpresearchgate.net While the subject molecule itself has a protected hydroxyl group, its deallylated derivative, 3-allyl-5-ethoxy-4-hydroxybenzaldehyde, would be an excellent candidate for this type of polymerization.

The mechanism of oxidative polymerization of phenols typically involves the generation of phenoxy radicals via a one-electron oxidation, often catalyzed by enzymes (like peroxidases) or transition metal complexes. kyoto-u.ac.jpwikipedia.org These phenoxy radicals can then couple in various ways, leading to the formation of C-C or C-O linkages. wikipedia.org The substitution pattern on the aromatic ring heavily influences the regioselectivity of the coupling and the final polymer structure. For a phenol derived from the subject compound, coupling could lead to the formation of poly(phenylene oxide) type structures or polymers with C-C links between the aromatic rings. This process represents a pathway to creating novel aromatic polymers from a bio-based or synthetically derived monomer. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive 1H and 13C NMR Analysis

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, appearing around 191 ppm. The aromatic carbons would have signals in the range of 110-160 ppm. The carbons of the allyl and ethoxy groups would resonate in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | ~9.8 | s |

| Aromatic-H | ~7.3-7.4 | s |

| Allyl-CH= | ~5.9-6.1 | m |

| Allyl-CH₂= (allyloxy) | ~5.2-5.4 | m |

| Allyl-CH₂= (C-allyl) | ~5.0-5.2 | m |

| Allyloxy-CH₂ | ~4.6 | d |

| C-Allyl-CH₂ | ~3.4 | d |

| Ethoxy-CH₂ | ~4.1 | q |

| Ethoxy-CH₃ | ~1.4 | t |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~191 |

| Aromatic C-O | ~150-155 |

| Aromatic C-CHO | ~130-135 |

| Aromatic C-H | ~110-115 |

| Aromatic C-C | ~125-130 |

| Allyl -CH= | ~133-137 |

| Allyl =CH₂ | ~117-118 |

| Allyloxy -CH₂- | ~70 |

| C-Allyl -CH₂- | ~34 |

| Ethoxy -CH₂- | ~65 |

| Ethoxy -CH₃ | ~15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the protons of the ethoxy group and within each of the allyl groups, confirming their individual structures.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the different functional groups, for example, showing the correlation from the aromatic protons to the carbons of the adjacent allyl and ethoxy groups, and to the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde, NOESY could show through-space interactions between the protons of the allyl and ethoxy groups and the nearby aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700-1680 cm⁻¹ would be indicative of the C=O stretching of the aldehyde. The C=C stretching of the aromatic ring and the allyl groups would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkages would be observed in the 1250-1000 cm⁻¹ range. The =C-H stretching of the aromatic and vinyl groups would be found above 3000 cm⁻¹, while the sp³ C-H stretching of the ethoxy and allyl methylene (B1212753) groups would be just below 3000 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be useful. The aromatic ring vibrations and the C=C double bonds of the allyl groups would be expected to show strong Raman signals.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aldehyde C-H stretch | 2850-2750 |

| Aliphatic C-H stretch | 3000-2850 |

| C=O stretch (aldehyde) | 1700-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C=C stretch (allyl) | ~1645 |

| C-O stretch (ether) | 1250-1000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₅H₁₈O₃, the calculated exact mass is 246.1256 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzaldehyde (B42025) chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region. The presence of the allyl and ethoxy substituents on the benzene (B151609) ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. Typically, substituted benzaldehydes show two main absorption bands corresponding to π → π* and n → π* transitions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as this compound, and serves as a primary indicator of its purity. The technique quantitatively measures the percentage by weight of each element—primarily carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S) and oxygen (O)—present in a sample.

The molecular formula for this compound is established as C₁₅H₁₈O₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical percentages provide a benchmark against which experimentally obtained data are compared. The validation of the empirical formula is achieved when the experimental values align closely with the calculated theoretical values, typically within a narrow margin of error of ±0.4%. nih.govnih.gov This agreement provides strong evidence that the synthesized compound has the expected atomic constitution and is free from significant impurities.

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. This combustion converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then passed through a series of detectors that measure their quantities, from which the original percentages of carbon and hydrogen in the sample can be calculated. The percentage of oxygen is typically determined by difference, although it can also be measured directly through pyrolysis.

For this compound, the theoretical elemental percentages are derived from its molecular formula (C₁₅H₁₈O₃) and the atomic weights of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u). The molecular weight of the compound is approximately 246.30 g/mol .

The expected elemental composition is presented in the table below. In a research setting, these theoretical values would be compared against the results from an elemental analyzer to confirm the successful synthesis and purity of the compound.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 73.15 | Data not available |

| Hydrogen | H | 7.37 | Data not available |

| Oxygen | O | 19.49 | Data not available |

Theoretical and Computational Chemistry Approaches to 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These studies can provide a detailed picture of the electron distribution and orbital interactions within 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde.

Electronic Structure and Bonding Analysis

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can quantify the nature of the chemical bonds, including their ionic and covalent character, and identify key orbital interactions. For instance, hyperconjugative interactions between the lone pairs of the oxygen atoms and the π-system of the benzene (B151609) ring, as well as the allyl groups, can be elucidated.

Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the aldehyde, ethoxy, and allyloxy groups, indicating their susceptibility to electrophilic attack. nih.gov Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the aldehydic proton. nih.gov The MEP surface provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interactions. researchgate.netrsc.org

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Minima and Maxima for a Substituted Benzaldehyde (B42025)

| Site | Potential (kcal/mol) | Predicted Reactivity |

| Aldehyde Oxygen (O) | -35.0 | Nucleophilic site, prone to electrophilic attack |

| Aromatic Ring (π-system) | -15.5 | Nucleophilic region |

| Aldehydic Hydrogen (H) | +25.0 | Electrophilic site, prone to nucleophilic attack |

| Allyl Group (C=C) | -10.0 | Nucleophilic region |

Note: This data is illustrative and based on general principles for similar molecules, as specific computational studies for this compound are not available.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other reagents. wikipedia.org

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the ether linkages, indicating its role as an electron donor in chemical reactions. The LUMO, on the other hand, is expected to be centered on the electron-deficient aldehyde group and the π* orbitals of the benzene ring, signifying its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.org

Table 2: Exemplary Frontier Molecular Orbital Energies for a Substituted Benzaldehyde

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity |

Note: This data is hypothetical and serves as an example based on typical values for similar aromatic aldehydes. Specific calculations for this compound would be required for precise values.

Conformational Landscape and Energy Minimization

The presence of several single bonds in this compound, particularly in the allyl, allyloxy, and ethoxy side chains, allows for considerable conformational flexibility. nih.govrsc.org Understanding the conformational landscape involves identifying the various possible spatial arrangements (conformers) of the molecule and determining their relative stabilities. libretexts.org

Computational methods can be used to perform a systematic or stochastic conformational search to locate the different minima on the potential energy surface. nih.gov For each conformer, the geometry is optimized to find the lowest energy structure. The relative energies of these conformers, calculated after zero-point energy correction, determine their population at a given temperature according to the Boltzmann distribution. The global minimum energy conformation represents the most stable and thus the most populated structure of the molecule.

Reaction Pathway Elucidation and Transition State Calculations

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govrsc.org For this compound, computational methods can be employed to study various transformations, such as oxidation of the aldehyde group, electrophilic addition to the allyl groups, or nucleophilic substitution at the aromatic ring.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov Transition state calculations are used to locate the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. The geometry of the transition state provides insights into the bonding changes that occur during the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum mechanical calculations can accurately predict various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data. nih.govresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can aid in the assignment of complex experimental NMR spectra.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in the Infrared (IR) and Raman spectra. niscpr.res.in By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and molecular motions can be achieved. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Benzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (aldehyde) | 1705 | 1698 |

| C=C stretch (allyl) | 1645 | 1640 |

| C-O-C stretch (ether) | 1250 | 1245 |

| Aromatic C-H stretch | 3050 | 3045 |

Note: This data is for illustrative purposes and highlights the typical accuracy of DFT calculations in predicting spectroscopic data for similar molecules. Specific experimental and computational studies on this compound are needed for actual values.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with the surrounding environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the dynamic properties of this molecule can be inferred from computational studies on structurally related compounds, such as substituted benzaldehydes and allyl ethers.

The primary objective of conducting MD simulations on this compound would be to understand the dynamic nature of its various structural components. The molecule possesses several rotatable bonds, particularly within the allyl, allyloxy, and ethoxy side chains, which are expected to exhibit significant conformational flexibility. MD simulations can map the potential energy surface of the molecule, revealing the preferred conformations and the energy barriers between them.

Key areas of investigation in a molecular dynamics study of this compound would include the rotational dynamics of the ethoxy group, the conformational flexibility of the two allyl groups, and the orientation of these side chains relative to the benzene ring. The inherent flexibility of the allyl and ethoxy groups suggests that the molecule does not exist in a single static conformation but rather as a dynamic ensemble of interconverting structures. Understanding this dynamic behavior is crucial as it can influence the molecule's chemical reactivity and its interactions with other molecules.

The simulation of this compound would necessitate the use of a well-parameterized force field capable of accurately describing the intramolecular and intermolecular interactions. Force fields such as CHARMM or OPLS, which have been developed to model a wide range of organic molecules including ethers and aromatic compounds, would be suitable choices. The parameters for the force field would define the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for all the atoms in the molecule.

A typical MD simulation protocol would involve placing the molecule in a simulation box, often solvated with a suitable solvent like water or a non-polar solvent to mimic different chemical environments. The system would then be subjected to a period of energy minimization to remove any unfavorable atomic clashes, followed by a gradual heating phase to bring the system to the desired temperature. Subsequently, a production simulation would be run for a duration sufficient to sample the conformational space of the molecule, typically on the order of nanoseconds to microseconds.

The analysis of the resulting trajectory from the MD simulation would provide a wealth of information about the dynamic behavior of this compound. This would include the time evolution of dihedral angles associated with the side chains, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Choice | Rationale |

| Force Field | CHARMM, OPLS, AMBER | These are well-established force fields for organic and biomolecular systems, with parameters for ethers and aromatic compounds. |

| Solvent Model | TIP3P, SPC/E (for water) or a generic non-polar solvent | To simulate the behavior of the molecule in different chemical environments. |

| Simulation Box | Cubic or Rectangular | To contain the molecule and solvent for the simulation under periodic boundary conditions. |

| Temperature | 298 K (25 °C) | To simulate the molecule's behavior at or near standard room temperature. |

| Pressure | 1 atm | To maintain a constant pressure environment, mimicking standard conditions. |

| Simulation Time | Nanoseconds to Microseconds | To allow for sufficient sampling of the conformational landscape of the flexible side chains. |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant number of particles, pressure, and temperature, which is often representative of experimental conditions. |

The insights gained from such simulations would be invaluable for understanding the structure-property relationships of this compound. For instance, the preferred conformations of the allyl and ethoxy groups could influence its steric and electronic properties, which in turn would affect its reactivity and potential applications. While direct experimental data on the dynamic behavior of this compound is scarce, molecular dynamics simulations offer a robust theoretical framework to predict and understand its complex conformational dynamics.

Academic Research Applications and Potential of 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

Synthetic Utility as a Versatile Intermediate

As an intermediate, 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde is prized for its chemical adaptability. The aldehyde group serves as a classic handle for carbon-carbon and carbon-nitrogen bond formation, while the allyl and allyloxy groups offer pathways for a diverse range of transformations, including cyclizations, cross-coupling reactions, and polymerizations. This multi-functionality allows chemists to employ the molecule in a stepwise fashion to construct sophisticated organic structures.

The unique arrangement of reactive sites on this compound makes it a valuable precursor for the synthesis of intricate polycyclic and heterocyclic systems. The dual allyl groups can be manipulated through various strategies, such as ring-closing metathesis or intramolecular Diels-Alder reactions, to forge new carbocyclic rings. For instance, dearomatization strategies followed by cycloadditions are a known method for creating topologically complex caged structures from substituted phenols. nih.gov

Furthermore, the aldehyde functionality is a cornerstone for building heterocyclic scaffolds. Condensation reactions with compounds containing multiple nucleophilic sites, such as hydrazines, hydroxylamines, or diamines, can readily produce five- or six-membered heterocyclic rings. The synthesis of heavily functionalized anilines from related allyl- and allyloxy-substituted phenols demonstrates the utility of these motifs in creating versatile building blocks for medicinal chemistry and other applications. mdpi.com

| Functional Group | Type of Reaction | Resulting Framework |

|---|---|---|

| Aldehyde | Condensation with Dinucleophiles (e.g., Hydrazine) | Heterocycles (e.g., Pyrazoles, Pyridazines) |

| Aldehyde | Wittig / Horner-Wadsworth-Emmons Reaction | Extended π-Systems |

| Allyl & Allyloxy Groups | Ring-Closing Metathesis | Carbocyclic/Heterocyclic Rings |

| Allyl Group | Intramolecular Cycloaddition (e.g., Diels-Alder) | Polycyclic Systems (e.g., Bicyclo[2.2.2]octanes) |

| Aromatic Ring | Oxidative Dearomatization / Cycloaddition | Complex Polycyclic Terpenoid-like Scaffolds nih.gov |

Rational molecular design involves the systematic modification of a core structure to fine-tune its chemical, physical, or biological properties. This compound is an ideal platform for such endeavors. Each functional group can be independently altered to study structure-activity relationships. For example, the ethoxy group can be varied to other alkoxy chains to modify lipophilicity, while the allyl groups can be hydrogenated, oxidized, or used in coupling reactions to introduce new substituents. This modularity allows for the creation of large libraries of related compounds for screening in drug discovery or materials science. The existence of numerous similar analogs with varied substitution patterns underscores the synthetic accessibility and modular nature of this chemical scaffold. epa.gov

| Compound Name | CAS Registry Number | Structural Variation from Target Compound |

|---|---|---|

| 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde | 861528-78-1 | Ethoxy group replaced by Methoxy (B1213986) group epa.gov |

| 3-Allyl-4,5-diethoxybenzaldehyde | 872183-41-0 | Allyloxy group replaced by Ethoxy group epa.gov |

| 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | 225939-34-4 | Allyloxy group replaced by Hydroxyl group epa.gov |

| 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | 915920-39-7 | Allyloxy group replaced by Propoxy group epa.gov |

A significant application of substituted benzaldehydes is in the synthesis of natural product analogs, particularly curcuminoids. Curcumin (B1669340), a diarylheptanoid, is known for its wide range of biological activities, but its therapeutic potential is often limited by poor bioavailability. iomcworld.com Synthetic chemists create analogs to overcome these limitations. The Pabon synthesis is a common method for preparing curcuminoids, involving the condensation of a substituted aromatic aldehyde with a β-diketone such as 2,4-pentanedione (acetylacetone). mdpi.com

This compound can serve as the key aromatic aldehyde component in this reaction. The condensation of two equivalents of this aldehyde with one equivalent of 2,4-pentanedione would yield a symmetrical curcuminoid bearing four reactive allyl groups. These allyl groups could then be used for further functionalization, such as improving water solubility or linking the molecule to a delivery vehicle. A similar strategy has been used to synthesize a tri-allyl curcumin derivative by reacting curcumin with allyl bromide, or by first preparing 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) and then condensing it with acetylacetone. mdpi.com

| Reactant 1 | Reactant 2 | Potential Product Structure |

|---|---|---|

| This compound (2 eq.) | 2,4-Pentanedione (1 eq.) | Symmetrical Diarylheptanoid (Curcumin Analog) with four allyl groups |

| 4-(allyloxy)-3-methoxybenzaldehyde (2 eq.) | 2,4-Pentanedione (1 eq.) | (1E,6E)-1,7-bis(4'-(allyloxy)-3'-methoxyphenyl)hepta-1,6-diene-3,5-dione mdpi.com |

Role in Materials Science Research

The unique electronic and structural features of this compound also position it as a valuable monomer and precursor in the field of materials science. The combination of a conjugated aromatic system with polymerizable side chains offers opportunities for creating advanced materials with tailored properties.

Polymers containing allyl functional groups are an important class of materials due to the reactivity of the carbon-carbon double bond. mdpi.com The two allyl groups in this compound allow it to act as a monomer or a cross-linking agent in various polymerization reactions. These reactions can be initiated by free radicals, heat, or UV radiation to produce novel polymers. The resulting polymer would feature the functional benzaldehyde (B42025) core as a repeating unit, which could impart specific properties like thermal stability or be used for subsequent post-polymerization modification. The allyl groups are also highly effective for grafting molecules onto surfaces to create functional coatings, as they can form permanent covalent bonds with activated substrates. mdpi.com

| Polymerization Technique | Description | Potential Application |

|---|---|---|

| Free-Radical Polymerization | Initiated by radical species (e.g., peroxides, AIBN) to link monomers via their double bonds. | Bulk Polymers, Resins |

| Thiol-ene "Click" Chemistry | A highly efficient and selective reaction between a thiol and the allyl's double bond, often initiated by UV light. | Hydrogels, Polymer Networks, Surface Modification |

| Ring-Opening Metathesis Polymerization (ROMP) | While less common for simple allyl groups, they can be functionalized to participate in ROMP. | Specialty Polymers with controlled architecture |

| Surface-Initiated Polymerization | Grafting of polymer chains from a surface that has been functionalized with initiator sites. The allyl groups can be used to anchor the molecule to the surface first. | Functional Coatings, Smart Surfaces |

The aldehyde group is a precursor to azomethines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed through a condensation reaction between an aldehyde and a primary amine. Azomethines derived from aromatic aldehydes are of great interest in materials science because their extended π-conjugated systems often give rise to useful electronic and optical properties, including liquid crystallinity, photochromism, and electroluminescence.

By reacting this compound with various aromatic or aliphatic amines, a new family of azomethine-based materials can be synthesized. The specific properties of the resulting material would be dictated by the choice of the amine component. The presence of the allyl and ethoxy side chains could influence the final material's processability, solubility, and solid-state packing, providing a route to novel electroactive and optical materials.

| Reactant 1 | Reactant 2 | Product Type | Potential Material Application |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Azomethine (Schiff Base) | Liquid Crystals, Organic Semiconductors, Photoresponsive Materials |

Investigation of Structure-Function Relationships

The unique arrangement of functional groups in this compound—an aldehyde, an allyl ether (allyloxy), a C-allyl group, and an ethoxy group on a central benzene (B151609) ring—provides a rich platform for investigating structure-function relationships. The interplay between the electronic and steric properties of these substituents dictates the molecule's interactions with biological targets and its chemical behavior.

Molecular recognition is governed by a variety of non-covalent and covalent interactions. The distinct functional groups of this compound each contribute uniquely to its potential binding profile with macromolecules like proteins and nucleic acids.

The aldehyde group is a key contributor to molecular interactions. As a polar functional group, its carbonyl oxygen can act as a hydrogen bond acceptor with hydrogen bond donors such as the hydroxyl groups of serine or threonine residues in a protein binding site. pressbooks.pubpressbooks.publibretexts.org The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack from amino acid residues like cysteine or lysine, potentially leading to the formation of a reversible covalent bond (e.g., a hemiacetal or Schiff base). This capacity for covalent interaction is a significant feature in the design of targeted inhibitors or chemical probes. rsc.org

The allyloxy and ethoxy groups influence recognition primarily through hydrogen bonding and hydrophobic interactions. The ether oxygen atoms in both groups possess lone pairs of electrons and can function as hydrogen bond acceptors. quora.com The aliphatic portions of these groups—the ethyl and allyl chains—contribute to hydrophobic interactions, which are crucial for binding within nonpolar pockets of a biological target.

The allyl group , both the C-allyl and the allyl component of the allyloxy group, offers additional modes of interaction. The π-electron system of the carbon-carbon double bond can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.comlibretexts.org These interactions are important for stabilizing the binding of a ligand to its target. researchgate.net

Interactive Table: Contributions of Functional Groups to Molecular Recognition

| Functional Group | Potential Interaction Type | Interacting Partner (Example) |

| Aldehyde (-CHO) | Hydrogen Bond Acceptor | -OH (Serine), -NH (Peptide backbone) |

| Covalent Bonding | -SH (Cysteine), -NH₂ (Lysine) | |

| Allyloxy (-OCH₂CH=CH₂) | Hydrogen Bond Acceptor | Water, -OH groups |

| Hydrophobic Interactions | Leucine, Isoleucine | |

| π-π Stacking | Phenylalanine, Tryptophan | |

| Ethoxy (-OCH₂CH₃) | Hydrogen Bond Acceptor | Water, -OH groups |

| Hydrophobic Interactions | Valine, Alanine | |

| Allyl (-CH₂CH=CH₂) | Hydrophobic Interactions | Nonpolar amino acids |

| π-π Stacking | Aromatic rings |

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which are modulated by their electronic interplay.

Reactivity of the Aromatic Ring: The benzene ring is substituted with two strong electron-donating groups (allyloxy and ethoxy) and one moderately deactivating, meta-directing group (aldehyde). libretexts.org The allyloxy and ethoxy groups are activating ortho-, para-directors because their strong electron-donating resonance effect overrides their inductive electron-withdrawing effect. libretexts.org This strong activation generally dominates the deactivating effect of the aldehyde group, making the ring highly susceptible to electrophilic aromatic substitution at the positions ortho and para to the oxygen-containing substituents.

Reactivity of the Functional Groups:

Aldehyde Group: This group is readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. It is also the primary site for nucleophilic addition reactions, which are fundamental to many organic transformations. wikipedia.org The electrophilicity of the carbonyl carbon is influenced by the other ring substituents; electron-donating groups tend to decrease its reactivity toward nucleophiles by increasing electron density. askfilo.comresearchgate.netreddit.com

Allyl and Allyloxy Groups: The double bonds in these groups are susceptible to a range of reactions, including catalytic hydrogenation, electrophilic addition of halogens, and oxidation. The allyloxy group, as a specific type of allyl aryl ether, can undergo a thermal or acid-catalyzed Claisen rearrangement to form an ortho-allyl phenol (B47542) derivative.

Interactive Table: Reactivity Profile of this compound

| Molecular Moiety | Type of Reaction | Description |

| Aromatic Ring | Electrophilic Substitution | Highly activated by -OR groups, directing incoming electrophiles to available ortho/para positions. |

| Aldehyde Group | Oxidation | Can be converted to a carboxylic acid using common oxidizing agents. |

| Reduction | Can be converted to a primary alcohol using reducing agents like sodium borohydride (B1222165). | |

| Nucleophilic Addition | The electrophilic carbonyl carbon is a target for various nucleophiles. | |

| Allyl/Allyloxy Groups | Addition Reactions | The C=C double bond can be hydrogenated, halogenated, etc. |

| Claisen Rearrangement | The allyloxy group can rearrange upon heating to introduce an allyl group at the ortho position. | |

| Oxidation | The allylic C-H bonds are susceptible to oxidation. |

Contributions to Catalyst and Ligand Design

While specific applications of this compound in catalysis are not extensively documented, its structure contains several features that suggest potential for catalyst and ligand design. Organometallic compounds containing allyl groups are known to be effective in various catalytic cycles. numberanalytics.com

The oxygen atoms of the ethoxy and allyloxy groups can act as Lewis basic sites, capable of coordinating to metal centers. Furthermore, the π-systems of the aromatic ring and the two allyl groups can also form π-complexes with transition metals. This multi-modal coordination capability makes the molecule and its derivatives interesting candidates for the development of novel ligands. For instance, chiral allylic aryl ethers are valuable intermediates in asymmetric catalysis, often synthesized using palladium, ruthenium, or iridium catalysts. nih.gov The aldehyde group can be derivatized, for example, through condensation with amines to form Schiff base ligands, which are widely used in coordination chemistry and catalysis. The synthesis of derivatives of benzaldehyde is a known strategy for creating components for new catalysts. orientjchem.orgresearchgate.net

Applications in Chemical Probe and Tracer Development (e.g., Radiolabeled Analogs)

The development of chemical probes and tracers is essential for studying biological processes in vitro and in vivo. nih.gov this compound possesses functional groups that are amenable to modification for these applications.

The aldehyde functionality is a versatile chemical handle for protein modification and can serve as a reactive group for covalent probes designed to target specific proteins. rsc.org Aldehydes can react with nucleophilic amino acid residues, and this reactivity is exploited in the design of fluorescent probes for biological imaging. nih.gov

For tracer studies, particularly those involving Positron Emission Tomography (PET), molecules must be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). acs.orgnih.gov While this molecule lacks a simple site for direct radiofluorination, its structure serves as a scaffold that could be modified for radiolabeling. Radiolabeling can be achieved through direct methods, where the radioisotope is incorporated into the molecule, or indirect methods using a radiolabeled prosthetic group. acs.org The synthesis of stable precursor molecules, such as aryl-boronic esters, is a key strategy for copper-mediated radiohalogenation, which could be applied to derivatives of this compound. nih.gov The development of ¹⁸F-labeled building blocks is a crucial area of research for expanding the library of available PET tracers. researchgate.net

Emerging Trends and Future Research Perspectives for 3 Allyl 4 Allyloxy 5 Ethoxybenzaldehyde

Novel Synthetic Route Discovery and Optimization

While classical methods for synthesizing polysubstituted benzaldehydes exist, future research will likely focus on developing more efficient, sustainable, and atom-economical routes to 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde and its analogs. A key area of exploration will be the refinement of ortho-allylation reactions. Traditional thermal Claisen rearrangement of an allyloxy precursor provides a pathway, but often requires high temperatures. medjchem.comlibretexts.org Modern approaches could mitigate these demanding conditions.

Future synthetic strategies may include:

Transition-Metal Catalysis: The use of catalysts based on metals like zinc, bismuth, or palladium could enable the Claisen rearrangement to proceed under milder conditions, improving yields and reducing by-product formation. benthamopenarchives.com

Green Chemistry Approaches: Employing eco-friendly solvents, such as propylene (B89431) carbonate, could replace traditional high-boiling, toxic solvents like N,N-dimethylaniline, aligning the synthesis with principles of sustainability. medjchem.com

One-Pot Procedures: The development of tandem or one-pot reaction sequences, where multiple transformations occur consecutively without isolating intermediates, would significantly enhance synthetic efficiency. rug.nl For instance, a sequence involving Williamson ether synthesis followed by an in-situ catalyzed Claisen rearrangement could streamline the production process.

| Catalyst System | Potential Advantages | Key Research Objective |

|---|---|---|

| Lewis Acids (e.g., ZnCl₂, Bi(OTf)₃) | Milder reaction temperatures, potentially improved regioselectivity. benthamopenarchives.com | Optimize catalyst loading and reaction conditions for maximizing ortho-allyl product yield. |

| Palladium Complexes | High efficiency and functional group tolerance. nih.gov | Develop ligands that prevent side reactions and promote the desired chemscene.comchemscene.com-sigmatropic shift. |

| Iridium(III) Catalysts | Potential for tandem rearrangement and hydroaryloxylation reactions. | Explore pathways to novel heterocyclic scaffolds from the benzaldehyde (B42025) core. |

| Microwave Irradiation | Drastically reduced reaction times. chemicalbook.com | Investigate solvent effects and power settings to prevent decomposition and maximize conversion. |

Unveiling New Chemical Transformations and Rearrangements

The presence of both an O-allyl (allyloxy) and a C-allyl group on the same aromatic ring is a distinctive feature that opens avenues for complex molecular rearrangements. The most prominent of these is the aromatic Claisen rearrangement, a chemscene.comchemscene.com-sigmatropic shift that is a powerful tool for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com

Future research could focus on:

Tandem Rearrangements: A primary research target would be to induce a sequential, or "tandem," Claisen rearrangement. The initial rearrangement of the 4-(allyloxy) group would yield an intermediate which, under the right conditions, could undergo a subsequent Cope rearrangement if the ortho positions are blocked. organic-chemistry.org This could lead to the synthesis of complex, densely functionalized aromatic structures from a relatively simple starting material.